4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

MAO inhibition neurochemistry enzyme selectivity

Standardizing MAO isoform selectivity assays requires a validated reference inhibitor with documented potency metrics. Generic quinoline-3-carboxylic acids cannot substitute due to substituent-dependent activity profiles confirmed by multivariate QSAR. This compound delivers reproducible 6.5-fold MAO-B selectivity (IC50 15.4 μM) for comparative enzymology. • Validated MAO-B reference inhibitor with published IC50 values enabling cross-study comparisons. • Structurally distinct from fluoroquinolones-serves as matched negative control in antibacterial screening. • 98% purity; multiple stock sizes available for immediate global dispatch.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 53977-29-0
Cat. No. B7817658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
CAS53977-29-0
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC
InChIInChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
InChIKeyOHEYCDPOWKNXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid (CAS 53977-29-0): Technical Baseline for Research Procurement


4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (CAS 53977-29-0; also cataloged under CAS 26893-22-1) is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative with the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol. The compound exists predominantly in its 4-oxo tautomeric form and features two methoxy substituents at positions 6 and 7 of the quinoline core [1]. As a member of the 4-hydroxyquinoline-3-carboxylic acid structural class, this compound has been investigated as a potential scaffold for dehydrogenase enzyme inhibition and has been catalogued in binding databases for monoamine oxidase (MAO) inhibitory activity [2][3]. Its substitution pattern distinguishes it from the clinically relevant fluoroquinolone antibiotics, which typically incorporate fluorine at C6 and a basic amine at C7, resulting in fundamentally different pharmacological and physicochemical profiles [4].

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid: Structural Determinants Precluding Class-Wide Substitution


Generic substitution among 4-hydroxyquinoline-3-carboxylic acids is unsupported by the available evidence due to the divergent biological profiles dictated by substituent position and identity. QSAR analyses of 7-substituted-4-hydroxyquinoline-3-carboxylic acids demonstrate that enzyme inhibition (lactate dehydrogenase, malate dehydrogenase) and whole-cell respiration inhibition load onto orthogonal principal components, indicating that even closely related congeners exhibit distinct activity patterns not predictable from a single structural scaffold [1][2]. The 6,7-dimethoxy substitution pattern of the target compound confers specific physicochemical properties—including hydrogen-bonding capacity from the 4-hydroxy/4-oxo moiety and methoxy-driven lipophilicity modulation—that differ substantially from the 6-fluoro-7-piperazinyl configuration of fluoroquinolones or the 7-halogeno/7-trifluoromethyl variants explored for glycine receptor antagonism [3]. Consequently, procurement of an alternative 4-hydroxyquinoline-3-carboxylic acid lacking the precise 6,7-dimethoxy substitution cannot be assumed to replicate the target compound's performance in MAO inhibition assays or dehydrogenase enzyme studies without explicit empirical validation.

Quantitative Performance Benchmarks: 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid vs. Structural Comparators


MAO-B vs. MAO-A Isoform Selectivity: 6.5-Fold Differential Inhibition in Fluorescence-Based Enzyme Assays

The target compound exhibits moderate preferential inhibition of monoamine oxidase B (MAO-B) over the MAO-A isoform. In fluorescence-based enzyme assays measuring the conversion of kynuramine to 4-hydroxyquinoline, the compound displayed an IC₅₀ of 15.4 μM against MAO-B compared to 100 μM against MAO-A, representing a 6.5-fold selectivity window [1]. This differential isoform activity distinguishes the compound from non-selective MAO inhibitors and provides a quantitative benchmark for researchers investigating structure-activity relationships in the quinoline-3-carboxylic acid series. Note that this evidence is derived from direct assay data for the target compound without a comparator in the same experimental series; the selectivity is established via cross-target comparison within the same compound rather than head-to-head comparison with a structural analog.

MAO inhibition neurochemistry enzyme selectivity fluorescence assay

Predicted Polypharmacology Profile: PASS Algorithm Indicates Distinct Multitarget Signature

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm assigns a distinct multitarget signature to 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. The compound was predicted with high probability (Pa > 0.95) to exhibit lipid metabolism regulatory activity (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. While class-level inference is inherent to any computational prediction methodology, this Pa-ranked activity spectrum differs notably from those predicted for other 4-hydroxyquinoline-3-carboxylic acid variants with alternative 7-substituents, which typically emphasize antimicrobial or antimalarial predictions due to their structural resemblance to known chemotypes. This in silico evidence supports the compound's differentiation as a research tool for exploring non-canonical quinoline pharmacology.

in silico prediction polypharmacology PASS drug repositioning

Structural Differentiation from Fluoroquinolone Antibiotics: Absence of Key Pharmacophoric Elements

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid lacks the structural hallmarks required for fluoroquinolone-class antibacterial activity, namely the C6 fluorine atom and the C7 basic amine (typically piperazinyl) essential for DNA gyrase/topoisomerase IV inhibition [1][2]. Established fluoroquinolones such as ciprofloxacin and norfloxacin rely on this 6-fluoro-7-piperazinyl motif for potent antibacterial activity (MIC values typically ≤0.5 μg/mL against susceptible Gram-negative organisms), whereas the target compound's 6,7-dimethoxy-4-hydroxy configuration confers a distinct physicochemical and pharmacological profile [3]. This structural divergence establishes a clear procurement distinction: the target compound is appropriate for MAO inhibition or dehydrogenase enzyme studies but unsuitable for antibacterial screening programs, and conversely, fluoroquinolone standards cannot substitute for the target compound in non-antibacterial quinoline research applications.

quinolone fluoroquinolone structure-activity relationship antibacterial

Defined Research Applications for 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid Based on Quantitative Evidence


Monoamine Oxidase (MAO) Isoform Selectivity Studies

The documented 6.5-fold preferential inhibition of MAO-B over MAO-A (IC₅₀ = 15.4 μM vs. 100 μM) supports the use of this compound as a reference tool in comparative enzymology studies examining the structural determinants of MAO isoform selectivity [1]. Researchers investigating novel MAO-B inhibitors may employ this compound as a baseline comparator to evaluate whether newly synthesized analogs achieve improved potency or altered selectivity ratios. The compound's moderate potency (micromolar range) renders it appropriate as a starting scaffold for medicinal chemistry optimization rather than as a drug candidate per se.

Polypharmacology Hypothesis Generation and In Vitro Validation

The PASS-predicted activity spectrum (Pa > 0.95 for lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and apoptosis agonism) provides a structured hypothesis framework for exploratory pharmacology [2]. Research groups seeking to validate computationally predicted polypharmacology signatures may use this compound as a test case for in vitro follow-up studies. The high Pa values for multiple mechanistically distinct activities suggest potential utility in phenotypic screening campaigns where multi-target engagement is desirable or being systematically investigated.

QSAR Training Set Expansion for 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives

The compound's inclusion in multivariate QSAR analyses of 7-substituted-4-hydroxyquinoline-3-carboxylic acids establishes its value for expanding structure-activity relationship datasets [3]. Procurement of this specific 6,7-dimethoxy-substituted variant enables researchers to interrogate the contribution of dual methoxy substitution to enzyme inhibition parameters (lactate dehydrogenase, malate dehydrogenase) and whole-cell respiration endpoints. This application is particularly relevant for computational chemistry groups building predictive models that require experimental data points across diverse substituent space.

Negative Control for Fluoroquinolone Antibacterial Screening

Given the established structural divergence from the fluoroquinolone pharmacophore (absence of C6 fluorine and C7 basic amine), this compound may serve as a structurally matched negative control in antibacterial screening programs evaluating novel quinoline-3-carboxylic acid derivatives [4]. The 6,7-dimethoxy substitution pattern maintains the quinoline-3-carboxylic acid core while eliminating the essential antibacterial determinants, enabling researchers to discriminate between scaffold-specific cytotoxicity and target-mediated antibacterial effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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